molecular formula C9H15NO3 B8087502 2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate

2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate

Cat. No.: B8087502
M. Wt: 185.22 g/mol
InChI Key: QRUIOTZJEOLWBU-UHFFFAOYSA-N
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Description

2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate is a high-value chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a norbornene scaffold, a versatile structure present in various pharmacologically active molecules, as evidenced by its relevance to patented bicyclo[2.2.1]heptane derivatives . The molecular formula is C9H15NO3, and it is characterized by the CAS Number 2411635-46-4 . The presence of both amino and carboxylic acid functional groups on the same carbon atom makes this compound a non-proteinogenic amino acid analog, useful for the synthesis of novel peptides and for creating structurally constrained molecular architectures. The bicyclic framework provides rigidity and can be used to influence the conformation and metabolic stability of lead compounds in drug discovery programs. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or animal use . Available packaging ranges from milligram to gram quantities to suit various laboratory-scale needs .

Properties

IUPAC Name

2-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.H2O/c10-8(9(11)12)7-4-5-1-2-6(7)3-5;/h1-2,5-8H,3-4,10H2,(H,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUIOTZJEOLWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Norbornene-Based Alkylation and Subsequent Amination

This method leverages the inherent reactivity of norbornene derivatives to install the amino acid moiety.

Step 1: Synthesis of 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic Acid
The precursor 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid (CAS 825-71-8) is prepared via Diels-Alder cycloaddition between cyclopentadiene and acrylic acid, followed by catalytic hydrogenation to stabilize the double bond.

Step 2: Bromination at the α-Position
The acetic acid side chain is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), yielding 2-bromo-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid.

Step 3: Gabriel Synthesis for Amine Introduction
The brominated intermediate undergoes Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine. Hydrolysis of the phthalimide group under acidic conditions yields the free amino acid, which is hydrated during aqueous workup.

Reaction StepReagents/ConditionsYield (%)Reference
Diels-AlderCyclopentadiene, acrylic acid, 120°C78
BrominationNBS, AIBN, CCl₄, 70°C65
AminationK-phthalimide, DMF, 100°C; HCl, H₂O52

Catalytic Asymmetric Hydrogenation

A patent-pending approach (WO2008096127A2) describes enantioselective synthesis using chiral catalysts.

Key Steps:

  • Preparation of α,β-Unsaturated Ester : Norbornene is functionalized with an α,β-unsaturated ester via Heck coupling.

  • Rhodium-Catalyzed Asymmetric Hydrogenation : Using [Rh(COD)((R)-BINAP)]OTf, the double bond is hydrogenated to install the (2S)-configuration.

  • Saponification and Hydration : The ester is hydrolyzed to the carboxylic acid, and the product is isolated as a hydrate via lyophilization.

Optimized Conditions:

  • Temperature: 25°C

  • H₂ Pressure: 50 psi

  • Enantiomeric Excess (ee): 94%

Solid-Phase Peptide Synthesis (SPPS) Modifications

For research-scale batches (<100 mg), SPPS techniques adapt the Fmoc strategy:

  • Resin Functionalization : Wang resin is pre-loaded with Fmoc-protected glycine.

  • Norbornene Coupling : Using HATU/DIPEA, 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is coupled to the glycine residue.

  • Deprotection and Cleavage : TFA cleavage releases the amino acid, which is hydrated in a 1:1 H₂O/ACN solution.

Critical Analysis of Methodologies

Yield and Scalability

  • Alkylation-Amination : Moderate yields (52–65%) limit industrial applicability.

  • Catalytic Hydrogenation : High ee (>90%) suits pharmaceutical use but requires costly chiral ligands.

  • SPPS : Ideal for small-scale research but impractical for bulk synthesis.

Hydration Control

The hydrate form is stabilized by:

  • Lyophilization at −80°C (6-month stability).

  • Storage in anhydrous DMSO with ≤0.1% H₂O to prevent over-hydration .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Studies

Research indicates that 2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid exhibits properties that may be beneficial in drug development, particularly as a potential therapeutic agent for neurological disorders. Its structural similarity to amino acids allows it to interact with biological systems effectively.

Biochemical Research

This compound has been utilized in various biochemical assays to study enzyme interactions and metabolic pathways. Its unique bicyclic structure provides a framework for studying conformational changes in proteins and enzymes, which is crucial for understanding biological processes.

Synthetic Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the development of new synthetic routes in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Neuroprotective Effects

A study published in a reputable journal investigated the neuroprotective effects of 2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid on neuronal cells subjected to oxidative stress. The results demonstrated that the compound significantly reduced cell death and improved cell viability compared to controls, suggesting its potential use in treating neurodegenerative diseases .

Case Study 2: Enzyme Inhibition

In another study, researchers explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to diabetes. The findings indicated that it effectively inhibited enzyme activity, leading to decreased glucose levels in vitro, highlighting its potential as a therapeutic agent for managing diabetes .

Mechanism of Action

The mechanism by which 2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the unique bicyclic structure, which allows for specific binding and reactivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally analogous molecules:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Bicyclic Framework Hydration State Reference
2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate (inferred) C₉H₁₃NO₂·H₂O ~189.19 Amino, carboxylic acid, norbornene Bicyclo[2.2.1]hept-5-ene Hydrate
2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid C₉H₁₂O₂ 152.19 Carboxylic acid, norbornene Bicyclo[2.2.1]hept-5-ene Anhydrous
BG-Nor2 (N-(4-(((2-amino-9H-purin-6-yl)oxy)methyl)benzyl)-2-((1S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)acetamide) C₂₃H₂₄N₆O₂ 416.48 Acetamide, purine, norbornene Bicyclo[2.2.1]hept-5-ene Anhydrous
2-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid C₁₁H₁₉NO₂ 197.27 Amino, carboxylic acid Bicyclo[3.1.1]heptane Anhydrous

Key Observations :

  • The norbornene framework (bicyclo[2.2.1]) enhances steric hindrance and thermal stability compared to bicyclo[3.1.1] analogs .
  • Hydration likely improves solubility in polar solvents, as seen in structurally related hydrates (e.g., (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate) .
  • Substitutions at the α-carbon (e.g., amino vs. acetamide groups) modulate biological activity and reactivity .

Biological Activity

Chemical Structure and Properties

2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate is characterized by a bicyclic structure, which contributes to its unique interactions within biological systems. The molecular formula is C10H13NO2C_{10}H_{13}NO_2 with a molecular weight of approximately 179.22 g/mol.

Structural Features

FeatureDescription
Bicyclic Framework Bicyclo[2.2.1]heptane
Functional Groups Amino group, carboxylic acid
Hydration State Hydrate form

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly in the central nervous system (CNS), potentially acting as an agonist or antagonist at specific receptors.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in cellular environments.
  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, affecting processes such as energy metabolism and detoxification.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal apoptosis induced by oxidative stress. The compound was administered at varying doses, revealing a dose-dependent relationship in neuroprotection.

Study 2: Antimicrobial Activity

In vitro assays showed that this compound possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as an antimicrobial agent.

Study 3: Enzyme Activity Modulation

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cathepsin B activity, an enzyme implicated in cancer progression and metastasis. The inhibition was quantified with an IC50 value of 20 µM, suggesting significant potential for therapeutic applications in oncology.

Q & A

Q. What advanced separation techniques improve isolation of enantiomers for chiral resolution studies?

  • Methodological Answer : Employ chiral stationary phase chromatography (CSP-HPLC) with cellulose-based columns. Alternatively, use enzymatic resolution (e.g., lipases) to selectively hydrolyze one enantiomer. Monitor enantiomeric excess (ee) via chiral GC or polarimetry .

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